Estra-1,3,5(10),16-tetraene-3,17-diol diacetate chemical properties
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Estra-1,3,5(10),16-tetraene-3,17-diol Diacetate
Foreword: This document serves as a comprehensive technical guide on Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Designed for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It aims to provide a foundational understanding of the compound's chemical nature, synthesis, and characterization, grounded in the principles of scientific integrity. We will explore the causality behind methodologies and provide the framework for its rigorous scientific investigation.
Core Molecular Identity and Significance
Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS No. 20592-42-1) is a synthetic steroid derivative of estradiol, the primary female sex hormone.[1][2] Its structure is distinguished by two key modifications to the estradiol core: the introduction of a double bond between carbons 16 and 17, and the acetylation of the hydroxyl groups at positions 3 and 17. These alterations fundamentally change the molecule's polarity, steric profile, and metabolic stability compared to the parent hormone, making it a subject of interest for chemical and biological exploration. Understanding its properties is crucial for its potential use as a chemical intermediate in the synthesis of complex steroids or as a standalone research compound.[3]
Physicochemical Characteristics
The physical properties of a compound dictate its handling, purification, and formulation. The diacetate functionalization renders the molecule significantly more lipophilic than its diol precursor.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20592-42-1 | [1][2] |
| Molecular Formula | C₂₂H₂₆O₄ | [4] |
| Molecular Weight | 354.45 g/mol | |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in ethers and esters (EtOAc). Poorly soluble in water. | Inferred from structure |
Expert Insight: The increased lipophilicity due to the acetate esters suggests that purification will rely heavily on normal-phase chromatography or recrystallization from non-polar or moderately polar organic solvents. While specific experimental data is sparse, its behavior can be reliably predicted based on its structural class. Commercial suppliers note that analytical data is not routinely collected for this compound, placing the onus of identity and purity confirmation on the end-user.
Synthesis and Purification Strategy
Proposed Synthetic Workflow
The following workflow outlines a plausible multi-step synthesis. The key transformation is the introduction of the C16-C17 unsaturation, often achieved via elimination from a 16- or 17-functionalized precursor, followed by a standard acetylation.
Caption: Plausible synthetic route to Estra-1,3,5(10),16-tetraene-3,17-diol diacetate.
Protocol: Diacetylation of the Diol Precursor
This protocol details the final step of the synthesis, a robust and widely used method for acylating steroidal alcohols.
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System Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of the Estra-1,3,5(10),16-tetraene-3,17-diol precursor in anhydrous pyridine (approx. 0.1 M concentration).
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Causality: Anhydrous conditions are critical to prevent hydrolysis of the acetic anhydride reagent. Pyridine serves as both the solvent and a basic catalyst, neutralizing the acetic acid byproduct to drive the reaction to completion.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (Ac₂O, 2.5 equivalents) dropwise via syringe.
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Causality: Adding the reactive anhydride at 0 °C helps to control the initial exotherm of the reaction. A slight excess of the anhydride ensures full conversion of both hydroxyl groups.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product will appear as a new, less polar spot (higher Rf) compared to the diol starting material.
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Trustworthiness: TLC provides a rapid, qualitative check for the consumption of starting material and the formation of the product, forming a self-validating loop for reaction completion.
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Aqueous Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl. This step quenches excess acetic anhydride and protonates the pyridine, rendering it water-soluble.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to initiate drying).
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel or by recrystallization (e.g., from methanol or ethanol) to yield the pure diacetate product.
Spectroscopic Elucidation (Predicted)
While specific, published spectra for this compound are not available from commercial suppliers, its structure can be unequivocally confirmed using standard spectroscopic methods. The following are the expected characteristic signals based on its molecular structure and data from related compounds.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Region (A-ring): 3 distinct signals between δ 6.5-7.5 ppm. - Vinylic Proton (C16-H): 1 signal around δ 5.5-6.0 ppm. - Acetate Methyls: 2 sharp singlets around δ 2.1-2.3 ppm (integrating to 3H each). - Steroidal Backbone: A complex series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). - C18-Methyl: A sharp singlet around δ 0.8-1.0 ppm. |
| ¹³C NMR | - Carbonyls (Acetate): 2 signals in the δ 170-172 ppm region. - Aromatic/Olefinic Carbons: Multiple signals between δ 110-160 ppm. - Acetate Methyls: 2 signals around δ 21 ppm. - Aliphatic Carbons: Multiple signals corresponding to the steroidal core. |
| IR (Infrared) | - C=O Stretch (Ester): Strong, sharp absorption band around 1730-1750 cm⁻¹. - C=C Stretch (Aromatic/Olefinic): Medium absorptions around 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹. - C-O Stretch (Ester): Strong absorptions in the 1200-1250 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion [M]⁺: Expected at m/z 354.44. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₂₂H₂₆O₄. |
Biological Context and Research Applications
As a derivative of estradiol, this compound is a logical candidate for interaction with estrogen receptors (ERα and ERβ).[7] The diacetate groups function as protecting groups that are likely to be hydrolyzed in vivo by esterase enzymes, releasing the active diol. This pro-drug strategy is often used to improve bioavailability and pharmacokinetics.
The introduction of the C16-C17 double bond creates a planar, rigid system in the D-ring, which could significantly alter binding affinity and selectivity for ER subtypes compared to estradiol. Researchers may use this compound to:
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Probe the steric and electronic requirements of the estrogen receptor ligand-binding pocket.
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Serve as a synthetic precursor for more complex steroidal analogs.
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Investigate its potential as a selective estrogen receptor modulator (SERM).
Caption: Conceptual pathway from pro-drug hydrolysis to receptor binding.
References
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PubChem. (n.d.). Estra-1,3,5(10),16-tetraen-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. National Center for Biotechnology Information. Retrieved from [Link]
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Bhat, S., et al. (2011). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Retrieved from [Link]
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Chemsrc. (2024). CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Retrieved from [Link]
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SpectraBase. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 1-methyl-, (17.beta.)-. Retrieved from [Link]
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PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2018). A Three-Step Synthesis of Estra-4,9-diene-3,17-dione. Retrieved from [Link]
Sources
- 1. estra-1,3,5(10),16-tetraene-3,17-diol diacetate | 20592-42-1 [chemicalbook.com]
- 2. CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | Chemsrc [chemsrc.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. echemi.com [echemi.com]
- 5. Estra-1,3,5(10),16-tetraen-3-ol | C18H22O | CID 101988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]
